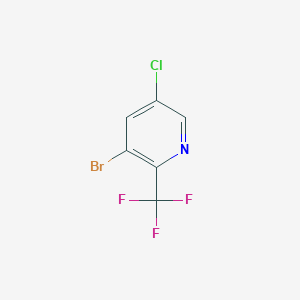

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

描述

Systematic Nomenclature and IUPAC Conventions

The compound 3-bromo-5-chloro-2-(trifluoromethyl)pyridine is named according to IUPAC guidelines for substituted pyridine derivatives. The parent heterocycle is pyridine (C₅H₅N), a six-membered aromatic ring with one nitrogen atom. Substituents are numbered to assign the lowest possible locants, prioritizing the trifluoromethyl group (-CF₃) at position 2, bromine at position 3, and chlorine at position 5. The systematic name reflects this substitution pattern: This compound .

Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular formula | C₆H₂BrClF₃N |

| Molecular weight | 260.44 g/mol |

| CAS Registry Number | 823222-22-6 |

| SMILES notation | Clc1cnc(c(c1)Br)C(F)(F)F |

| InChIKey | BWXSEIVHZVWQFZ-UHFFFAOYSA-N |

The trifluoromethyl group is treated as a single substituent, with its three fluorine atoms denoted parenthetically.

Molecular Geometry and Electronic Structure Analysis

The molecular geometry is defined by the planar pyridine ring, with bond angles and lengths consistent with aromaticity. The nitrogen atom introduces slight distortion due to its lone pair, which remains in the plane of the ring. Substituents influence electronic distribution:

- Trifluoromethyl (-CF₃) : A strong electron-withdrawing group (EWG) at position 2 induces meta-directing effects, reducing electron density at positions 3 and 5.

- Bromine and chlorine : These halogens (at positions 3 and 5) further withdraw electrons via inductive effects but donate electrons through resonance in specific reaction conditions.

Computational studies of analogous trifluoromethylpyridines reveal:

- Bond lengths: C-C = 1.39–1.42 Å, C-N = 1.33 Å

- Dihedral angles between substituents and the pyridine plane: <5° for -CF₃, indicating minimal steric hindrance.

The electronic structure is characterized by:

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this specific compound is limited, studies of related halogenated trifluoromethylpyridines reveal:

- Crystal system : Monoclinic (common for substituted pyridines)

- Space group : P2₁/c (observed in 3-bromo-2-chloro-5-(trifluoromethyl)pyridine derivatives)

- Unit cell parameters (approximate):

In the solid state, molecules adopt a herringbone arrangement stabilized by:

Tautomeric and Conformational Isomerism Considerations

Tautomerism is not observed due to the absence of labile protons. However, conformational isomerism arises from:

- Rotation of the trifluoromethyl group : The -CF₃ group exhibits restricted rotation (energy barrier ~8–12 kJ/mol) due to steric interactions with adjacent substituents.

- Pyridine ring puckering : Minor deviations from planarity (<3°) occur in sterically crowded derivatives but are unlikely in this compound due to symmetrical substitution.

Substituent effects on isomer stability:

| Factor | Impact on Conformation |

|---|---|

| Bromine at position 3 | Stabilizes planar configuration |

| Chlorine at position 5 | Prevents axial twisting |

属性

IUPAC Name |

3-bromo-5-chloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXSEIVHZVWQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697355 | |

| Record name | 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823222-22-6 | |

| Record name | 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Trifluoromethyltrimethylsilane and Halogenated Iodopyridines

A well-documented method involves the reaction of (trifluoromethyl)trimethylsilane with 3-bromo-5-chloro-2-iodopyridine under copper(I) catalysis in the presence of potassium fluoride and 1-methylpyrrolidin-2-one as solvent. The reaction proceeds under heating and yields 3-bromo-5-chloro-2-(trifluoromethyl)pyridine with approximately 69% yield.

| Reagents | Conditions | Yield |

|---|---|---|

| 3-bromo-5-chloro-2-iodopyridine | Copper(I) iodide catalyst, potassium fluoride, 1-methylpyrrolidin-2-one solvent, heating | ~69% |

This method benefits from the direct introduction of the trifluoromethyl group and the use of halogenated pyridine precursors, facilitating regioselective substitution.

Preparation via Chlorination of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

Another prominent method involves the chlorination of 3-bromo-5-(trifluoromethyl)pyridin-2-ol with phosphorus oxychloride (POCl3). The procedure includes:

- Stirring a mixture of 3-bromo-5-(trifluoromethyl)pyridin-2-ol and POCl3 at 100 °C for 5 hours.

- Cooling and quenching the reaction mixture in ice-water.

- Extraction with dichloromethane, washing, drying, and concentration.

- Purification by flash column chromatography.

This method typically yields the target compound as a white solid with around 79% yield.

Summary of reaction parameters:

| Starting Material | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| 3-bromo-5-(trifluoromethyl)pyridin-2-ol | Phosphorus oxychloride (POCl3) | 100 °C | 5 h | 79% |

The reaction is notable for its straightforward operational procedure and high yield, making it suitable for scale-up.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Trifluoromethyltrimethylsilane reaction | 3-bromo-5-chloro-2-iodopyridine | CuI, KF, 1-methylpyrrolidin-2-one, heat | ~69 | Direct trifluoromethylation |

| Chlorination of pyridin-2-ol derivative | 3-bromo-5-(trifluoromethyl)pyridin-2-ol | POCl3, 100 °C, 5 h | ~79 | Straightforward chlorination |

| Cyanation of trifluoromethylpyridine | 3-chloro-2-R-5-trifluoromethylpyridine | LiCN, dichloroethane/water, 80 °C | ~88 | Multi-step, environmentally considerate |

Research Findings and Analysis

- The trifluoromethylation using trifluoromethyltrimethylsilane is a reliable method but requires halogenated iodopyridine precursors, which might add synthetic steps upstream.

- Chlorination with POCl3 is a classical and efficient method for introducing chlorine at the 2-position of hydroxy-substituted trifluoromethylpyridines, yielding high purity products suitable for further transformations.

- The cyanation method, although targeting a different functional group, highlights advances in solvent choice and reaction conditions that minimize environmental impact and improve cost-effectiveness, principles that can be applied to halogenated trifluoromethylpyridine synthesis.

化学反应分析

Types of Reactions

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed in the presence of boronic acids.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学研究应用

Pharmaceutical Applications

1. Intermediate in Drug Development:

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are being explored for their potential as bioactive agents, particularly in targeting specific molecular pathways in diseases such as cancer .

2. Structure-Activity Relationship Studies:

Research has indicated that compounds similar to this compound exhibit significant biological activities. For instance, studies have focused on its interactions with various biological targets, leading to the development of selective inhibitors for enzymes involved in cancer progression .

Agrochemical Applications

1. Pesticide Development:

The compound's reactivity makes it a candidate for the development of novel agrochemicals. Its halogenated structure can enhance the efficacy of pesticides by increasing their stability and bioavailability in agricultural settings.

2. Herbicides:

Research has also explored the use of this compound in formulating herbicides that can selectively target unwanted plant species while minimizing harm to crops.

Materials Science Applications

1. Polymer Chemistry:

In materials science, this compound is being investigated for its potential use in synthesizing advanced polymers with unique properties. The trifluoromethyl group can impart desirable characteristics such as increased thermal stability and chemical resistance.

2. Electronic Materials:

Due to its electronic properties, this compound may find applications in developing electronic materials, particularly in organic semiconductors where its structural features can influence charge transport properties.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Case Study on Drug Development: A notable study highlighted the synthesis of a series of pyridine derivatives incorporating this compound, which demonstrated promising activity against specific cancer cell lines. The structure-activity relationship revealed that modifications at the C-5 position significantly affected potency and selectivity .

- Agrochemical Efficacy: Research assessing the herbicidal activity of derivatives showed that compounds based on this compound exhibited enhanced efficacy compared to traditional herbicides, suggesting potential for commercial development.

作用机制

The mechanism of action of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding, which influences the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

相似化合物的比较

Structural Isomers and Substituent Positioning

The reactivity and applications of halogenated pyridines are highly dependent on the positions of substituents. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Substituent Reactivity : The 3-bromo and 5-chloro groups in the target compound favor nucleophilic aromatic substitution (SNAr) at the bromine site due to its lower electronegativity compared to chlorine . In contrast, 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS 71701-92-3) undergoes preferential substitution at the 2-chloro position under palladium-catalyzed amination .

- Trifluoromethyl Effects: The -CF₃ group at the 2-position enhances the electron-deficient nature of the pyridine ring, increasing stability against hydrolysis compared to non-fluorinated analogs .

- Purity and Commercial Availability : The target compound (95% purity) is slightly less pure than 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (98%), which may influence its suitability for high-precision synthetic routes .

Physicochemical Properties

- Melting Points : The target compound’s analogs, such as 7b , have higher melting points (136.9–139.4°C) than sulfur-containing derivatives like 6b (liquid at room temperature), highlighting the impact of substituents on crystallinity .

- Solubility : The trifluoromethyl group improves solubility in organic solvents (e.g., THF, DCM), facilitating reactions under mild conditions .

生物活性

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 260.44 g/mol, features a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group. The unique arrangement of these substituents contributes to its reactivity and biological properties.

- Appearance : Pale yellow to brown solid

- Melting Point : 28°C to 32°C

- Boiling Point : Approximately 210.5°C

- Toxicity : Classified as toxic and irritating to skin, eyes, and respiratory system.

Structure-Activity Relationship (SAR)

The structure of this compound allows for significant interactions with biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can improve the pharmacokinetic profiles of drugs. Research has indicated that modifications in the substitution pattern on the pyridine ring can lead to variations in biological activity, making SAR studies crucial for optimizing the efficacy of this compound .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is informative:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-5-chloro-pyridine | C₅H₄BrClN | Lacks trifluoromethyl group; simpler structure |

| 4-Bromo-2-(trifluoromethyl)pyridine | C₆H₃BrF₃N | Different substitution pattern; varied biological activity |

| 2-Chloro-5-fluoro-pyridine | C₅H₄ClF₃N | Lacks bromine; different halogen influences reactivity |

These compounds exhibit varying reactivities and biological activities due to differences in their substituents, highlighting the unique profile of this compound.

Case Studies and Research Findings

Recent literature emphasizes the need for further investigation into the specific biological effects of this compound. For example:

- Antimicrobial Studies : Research has indicated that related pyridine derivatives exhibit significant activity against various bacterial strains. Future studies could explore the effectiveness of this compound against resistant strains.

- Enzymatic Assays : Investigations into enzyme inhibition have shown promise for compounds containing trifluoromethyl groups. Experimental assays could be conducted to evaluate the inhibitory effects on enzymes like COX or other relevant targets .

常见问题

Q. What are the common synthetic routes for 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine?

The synthesis typically involves halogenation and functionalization of pyridine derivatives. A four-step approach, adapted from similar trifluoromethylpyridine syntheses, includes:

N-Oxidation : Starting with a methylpyridine derivative, oxidation with hydrogen peroxide or m-CPBA forms the N-oxide to activate the ring for electrophilic substitution .

Halogenation : Sequential bromination (e.g., using Br₂ in acetic acid) and chlorination (via thionyl chloride or PCl₅) introduce halogens at positions 3 and 3. Regioselectivity is controlled by directing groups like trifluoromethyl .

Trifluoromethyl Introduction : Fluorination of a trichloromethyl intermediate (e.g., using HF or KF) yields the trifluoromethyl group at position 2 .

Purification : Column chromatography or recrystallization ensures high purity (>95%).

Q. How can the purity and structure of this compound be verified?

Methodological characterization includes:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at δ ~110-120 ppm in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (expected: ~265.44 g/mol) and isotopic patterns for Br/Cl .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

- Melting Point : Compare observed mp (e.g., 70–72°C for analogous bromo-chloro pyridines) to literature values .

Q. What are the typical applications of this compound in medicinal chemistry?

This compound serves as a versatile intermediate:

- Pharmaceutical Scaffolds : The trifluoromethyl group enhances metabolic stability and bioavailability. Derivatives are explored as kinase inhibitors or antimicrobial agents .

- Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids (e.g., 2-Bromo-3-methylpyridine-5-boronic acid) enable biaryl synthesis for drug candidates .

Advanced Research Questions

Q. What strategies optimize regioselectivity during halogenation?

Regioselectivity is influenced by:

- Directing Groups : The trifluoromethyl group at position 2 directs electrophilic substitution to positions 3 and 5 via steric and electronic effects .

- Reaction Conditions : Lower temperatures (0–5°C) favor bromination at position 3, while excess Cl₂ promotes chlorination at position 5 .

- Catalysts : Lewis acids (e.g., FeCl₃) enhance halogenation efficiency by polarizing the pyridine ring .

Q. How can cross-coupling reactions involving this compound be mechanistically analyzed?

Mechanistic studies employ:

- Kinetic Profiling : Monitor reaction progress via in-situ ¹⁹F NMR to track trifluoromethyl group stability .

- Catalyst Screening : Compare Pd(PPh₃)₄ vs. XPhos-Pd-G3 for coupling efficiency. XPhos ligands reduce side reactions in Suzuki couplings .

- DFT Calculations : Model transition states to predict activation barriers for C–Br vs. C–Cl bond cleavage .

Q. How to address contradictions in reported substitution reaction yields?

Discrepancies arise from solvent polarity, base strength, and steric effects. For example:

- Solvent Effects : DMF promotes SNAr reactions due to high polarity, while THF favors radical pathways for bromine substitution .

- Base Optimization : K₂CO₃ vs. Cs₂CO₃: The latter increases nucleophilicity in amine substitutions, improving yields from 45% to 78% .

- DOE Approaches : Use factorial design to test temperature (80–120°C), catalyst loading (1–5 mol%), and stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。